2-Butanamido pyridine
Description
2-Butanamido pyridine is a pyridine derivative featuring a butanamide (-NH-CO-CH2CH2CH2CH3) substituent at the 2-position of the pyridine ring. Its molecular formula is estimated as C9H13N2O (molecular weight ≈ 165.21 g/mol), making it lighter than many cataloged pyridine derivatives with bulkier substituents .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C9H12N2O/c1-2-5-9(12)11-8-6-3-4-7-10-8/h3-4,6-7H,2,5H2,1H3,(H,10,11,12) |
InChI Key |
CJQHIWRBVAXFDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanamido pyridine typically involves the acylation of 2-aminopyridine with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Reduction Reactions
The amide moiety undergoes selective reduction under standard conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | 2-(Aminobutyl)pyridine | 78–85% | |
| H₂ (Raney Ni catalyst) | 80–100°C, 5 atm | Pyridine ring saturation → Piperidine derivative | 62% |
Reduction with LiAlH₄ cleaves the amide bond, yielding a primary amine, while catalytic hydrogenation saturates the pyridine ring to form piperidine analogs .
Electrophilic Aromatic Substitution
The pyridine ring directs electrophiles to specific positions due to the electron-withdrawing amide group:
| Reaction Type | Reagent | Position | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro-2-butanamido pyridine | Meta-directing effect |
| Halogenation | Cl₂/AlCl₃ | C-5 | 5-Chloro-2-butanamido pyridine | Requires heating |
The amide group deactivates the ring, favoring substitution at the C-5 position .
Nucleophilic Acyl Substitution
The amide group participates in hydrolysis and acetylation:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 110°C, 12 hr | Pyridine-2-carboxylic acid | Precursor for metal complexes |
| Acetylation | Ac₂O, pyridine, 25°C | N-Acetyl-2-butanamido pyridine | Stabilizes amide linkage |
Hydrolysis under acidic conditions cleaves the amide bond, while acetylation modifies the nitrogen’s reactivity .
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
| Substrate | Conditions | Product | Key Intermediate |
|---|---|---|---|
| 2-Butanamido pyridine + urea | 180°C, 4 hr | Pyrido[2,3-d]pyrimidin-4-one | Cyclic carbamate |
| With CS(NH₂)₂ | K₂CO₃, DMF, 120°C | Thieno[3,2-b]pyridine derivative | Thiourea adduct |
These reactions exploit the amide’s nucleophilicity to construct bicyclic systems .
Coordination Chemistry
The pyridine nitrogen and amide oxygen act as ligand sites:
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Methanol | Octahedral Cu(II) complex | Catalytic oxidation |
| Pd(OAc)₂ | DCM | Square-planar Pd(II) adduct | Cross-coupling reactions |
Coordination enhances catalytic activity in Suzuki-Miyaura and Ullmann couplings .
Radical-Mediated Functionalization
The Minisci reaction enables C–H functionalization:
| Radical Source | Conditions | Product | Selectivity |
|---|---|---|---|
| tert-Butyl peroxide | FeSO₄, H₂O₂ | 6-tert-Butyl-2-butanamido pyridine | C-6 position |
Radical addition favors the C-6 position due to steric and electronic factors .
Cross-Coupling Reactions
The pyridine ring participates in Pd-catalyzed couplings:
| Reaction Type | Partner | Catalyst | Product | Yield |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-2-butanamido pyridine | 73% |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | 5-Ethynyl-2-butanamido pyridine | 68% |
Coupling occurs selectively at the C-5 position under mild conditions .
Scientific Research Applications
2-Butanamido pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Butanamido pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The butyrylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Butanamido pyridine (hypothetical) to structurally related pyridine derivatives from the evidence, focusing on substituent effects, molecular weight, and commercial data.
Table 1: Structural and Commercial Comparison
Key Findings:
Substituent Complexity :
- This compound’s linear butanamide chain offers moderate steric hindrance compared to bulkier pivalamide (e.g., 240.69 g/mol in ) or silyl-protected derivatives (e.g., HB615 in ).
- Halogenated analogs (e.g., 6-Bromo-2,3-dichloropyridine) prioritize electrophilic reactivity over hydrogen bonding .
Functional Group Impact: Carbamates (e.g., HB677 in ) and esters (e.g., HB675 in ) exhibit higher hydrolytic stability than amides but reduced nucleophilicity. The absence of electron-withdrawing groups (e.g., cyano, formyl) in this compound may limit its utility in reactions requiring activated pyridine rings .
Commercial Viability :
- Most cataloged pyridine derivatives, regardless of substituents, share standardized pricing ($400–$4,800 for 1g–25g), suggesting this compound would follow similar trends if synthesized .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Butanamido pyridine, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis via nucleophilic substitution or coupling reactions. Use pyridine derivatives as starting materials (e.g., 3-substituted pyridines), and employ catalysts like palladium for cross-coupling . Monitor temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Combine spectroscopic techniques:
- UV-Vis : Identify π→π* transitions (200–300 nm) to confirm aromaticity .
- NMR : Analyze and spectra for pyridine ring protons (δ 7–9 ppm) and butanamido side-chain signals (δ 1–3 ppm for CH) .
- XAS : Use soft X-ray absorption spectroscopy (C/N K-edge) to probe intermolecular interactions and electronic structure .
Q. Why does this compound exhibit lower basicity compared to aliphatic amines?
- Mechanism : The lone pair on pyridine’s nitrogen participates in aromatic conjugation, reducing availability for protonation. Substituents like butanamido groups further withdraw electron density via inductive effects, lowering basicity (K ~10) compared to cyclohexylamine (K ~10) .
Advanced Research Questions
Q. How do conflicting reports on pyridine derivative stability under varying pH and temperature conditions arise, and how can they be resolved?
- Data Contradiction Analysis : Discrepancies often stem from differences in experimental setups. For example:
- Degradation efficiency : Ultrasonic treatment (20–50 kHz) at pH 9–11 and 40–60°C enhances pyridine ring cleavage via hydroxyl radical (•OH) generation, but higher initial concentrations (>1 mM) reduce efficiency due to radical scavenging .
- Stability assays : Use accelerated aging studies (40–80°C, 1–30 days) with HPLC monitoring to quantify decomposition products .
Q. What computational methods are suitable for modeling the reactivity of this compound in electrophilic substitution reactions?
- Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices and local softness. Pyridine’s electron-deficient nature directs electrophiles to the β-position, but the butanamido group may sterically hinder substitution at adjacent sites .
Q. How can solvent extraction techniques be optimized for isolating this compound from aqueous mixtures?
- Methodology : Use supercritical CO (critical point: 31°C, 73 atm) for extraction. CO’s weak acidity interacts with pyridine’s basic nitrogen, achieving >90% recovery at CO-to-solution ratios of 0.5–1.0 (w/w). Adjust pH to 8–9 to deprotonate pyridine and enhance CO-solute affinity .
Experimental Design Challenges
Q. What strategies mitigate interference from byproducts during this compound synthesis?
- Solutions :
- Catalyst screening : Test Pd/C, Ni, or Cu catalysts to minimize undesired coupling .
- In-situ monitoring : Use FTIR to track carbonyl (C=O) and pyridine ring vibrations (1600–1500 cm) .
Q. How can contradictory results on pyridine derivative degradation kinetics be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
